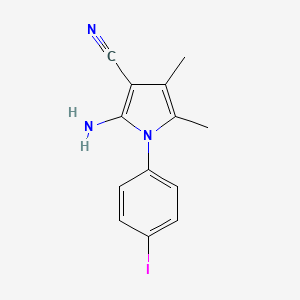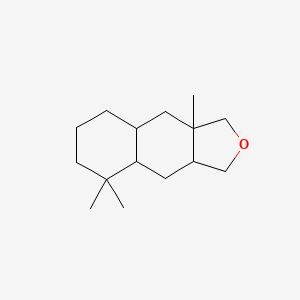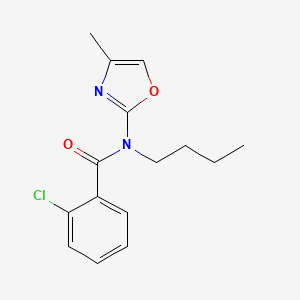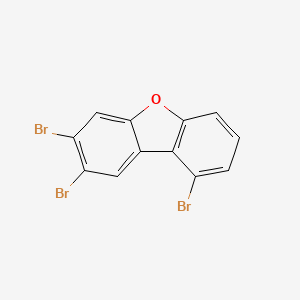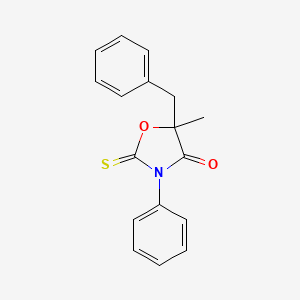
5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one: is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₂S and a molecular weight of 297.37 g/mol . This compound is characterized by its unique structure, which includes a thioxo group attached to an oxazolidinone ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of appropriate benzyl and phenyl derivatives with thioxooxazolidinone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds, purification through recrystallization, and characterization using techniques like NMR and HPLC .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
- 5-Benzyl-5-methyl-3-phenyl-2-oxooxazolidin-4-one
- 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-oxazolidin-4-one
Uniqueness: 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is unique due to its specific thioxo group attached to the oxazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
88051-60-9 |
|---|---|
Molekularformel |
C17H15NO2S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
5-benzyl-5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H15NO2S/c1-17(12-13-8-4-2-5-9-13)15(19)18(16(21)20-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
GBKMEEJYJXIZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=S)O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


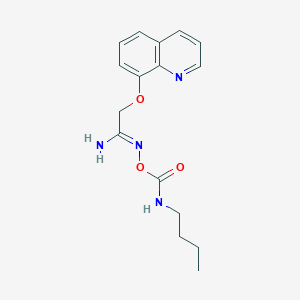
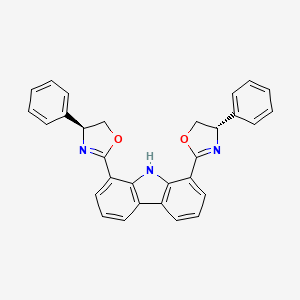
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
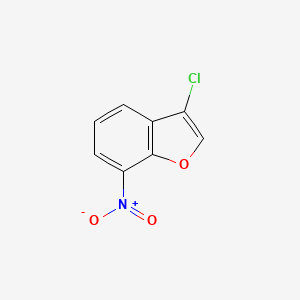
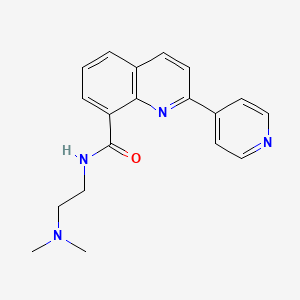
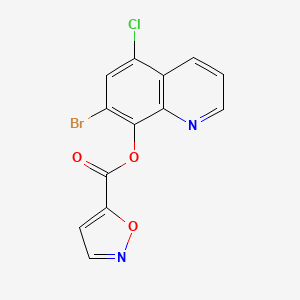

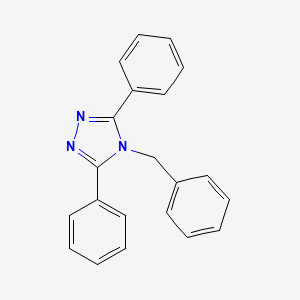
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
